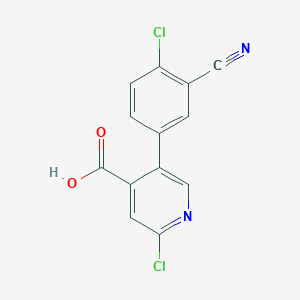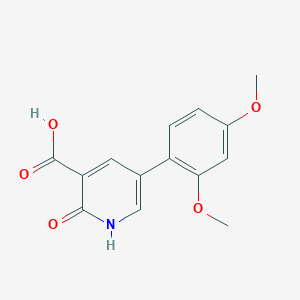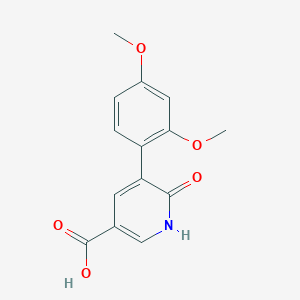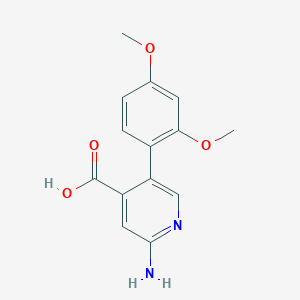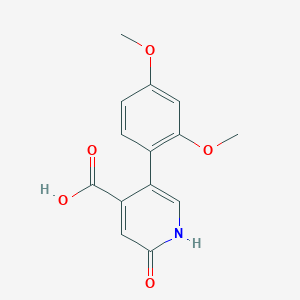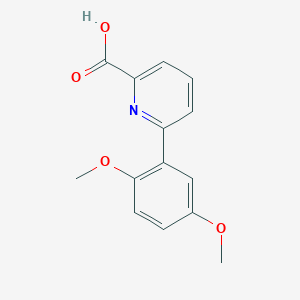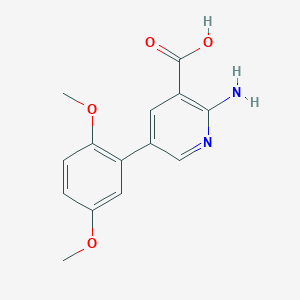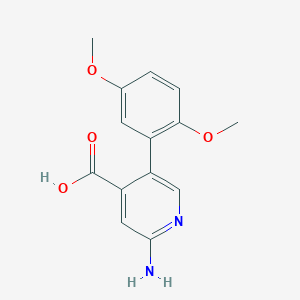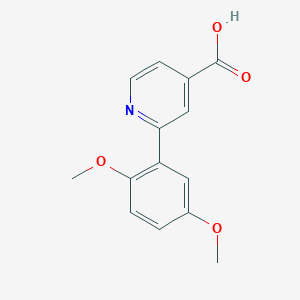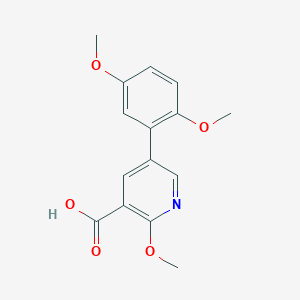
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid (2C5DMPIN) is a synthetic compound with a wide range of potential applications in scientific research. This compound is a derivative of isonicotinic acid, a structural analog of nicotinic acid, and is predominantly used as a reagent in the synthesis of other compounds.
科学的研究の応用
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% has several potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid ester (2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%-Ester), which has been used in the synthesis of a variety of pharmaceuticals. In addition, 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% has been used in the development of a novel fluorescent probe for the detection of nitric oxide.
作用機序
The mechanism of action of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% is not yet fully understood, but it is believed to involve the binding of the compound to certain receptors in the body. Specifically, it is thought to bind to the nicotinic acid receptor, which is involved in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce levels of low-density lipoproteins (LDLs) and triglycerides, while increasing levels of high-density lipoproteins (HDLs). It has also been shown to reduce levels of glucose in the blood, as well as reduce inflammation. In addition, 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% has been shown to have anti-cancer effects in vitro, as well as anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, there are some limitations to its use. For example, it is not soluble in water, and it does not bind to proteins, which can limit its use in certain experiments.
将来の方向性
The potential future applications of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% are numerous. Further research is needed to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. It could be used in the development of novel drugs for the treatment of various diseases, such as cancer and diabetes. In addition, it could be used in the development of new diagnostics, such as fluorescent probes for the detection of nitric oxide. Finally, 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% could be used as a reagent in the synthesis of other compounds, such as 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%-Ester, which has been used in the synthesis of a variety of pharmaceuticals.
合成法
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95% can be synthesized from 2-chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid chloride (2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%-Cl) and dimethylamine. The synthesis of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%-Cl can be carried out by reacting 2,4-dimethoxyphenyl isonicotinic acid with thionyl chloride in the presence of a base such as pyridine. The reaction of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%-Cl with dimethylamine yields 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid, 95%.
特性
IUPAC Name |
2-chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-8-3-4-9(12(5-8)20-2)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLKQPVEOYQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687829 |
Source


|
| Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258621-25-8 |
Source


|
| Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




